molecular formula C10H10O3 B13166571 6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B13166571
M. Wt: 178.18 g/mol
InChI Key: VYVSKSDZGPZFNW-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid ( 1379181-79-9) is a high-purity dihydrobenzofuran scaffold of significant interest in pharmaceutical and medicinal chemistry research. This compound serves as a versatile synthetic intermediate and privileged structure for the design and development of novel bioactive molecules. The benzofuran core is recognized as a ubiquitous scaffold in nature and is found in numerous compounds with potent biological activities . Researchers leverage this and similar dihydrobenzofuran carboxylic acid derivatives as key building blocks in drug discovery, particularly for constructing potent and selective ligands for therapeutic targets . For instance, structurally related 2,3-dihydro-1-benzofuran derivatives have been explored as potent and selective agonists for the cannabinoid receptor 2 (CB2), representing an emergent target for the treatment of neuropathic pain without central nervous system side effects . Beyond this, benzofuran derivatives are extensively investigated for a wide spectrum of therapeutic applications, including anticancer , antibacterial , antioxidant , and anti-inflammatory activities . The compound is provided for research purposes as a building block to support the synthesis and optimization of new chemical entities in these fields. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H10O3/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-4,8H,5H2,1H3,(H,11,12)

InChI Key

VYVSKSDZGPZFNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Tandem Cyclization/Cross-Coupling Reaction

This method involves the use of palladium nanoparticles to catalyze a tandem cyclization and cross-coupling reaction. Starting materials typically include phenols, which are coupled with appropriate alkene or alkyne partners to form the benzofuran ring system. The process can be optimized to introduce a methyl group at the 6-position and a carboxylic acid group at the 3-position.

General Synthetic Approach

  • Starting Material Preparation : Begin with an appropriate phenol derivative that can be converted into a benzofuran precursor.
  • Coupling Reaction : Perform a coupling reaction (e.g., Suzuki or Heck reaction) to introduce the necessary side chains.
  • Cyclization : Use a palladium-catalyzed reaction to form the benzofuran ring.
  • Modification : Introduce the methyl group at the 6-position and ensure the carboxylic acid group is present at the 3-position.

Analysis

The analysis of this compound involves various spectroscopic and chromatographic techniques to confirm its structure and purity.

Spectroscopic Analysis

Chromatographic Analysis

Data Tables

Given the lack of specific data for this compound, the following table provides a general overview of the types of data that might be collected during its synthesis and analysis:

Technique Expected Data
$${}^{1}$$H NMR Chemical shifts (ppm) for methyl and aromatic protons
$${}^{13}$$C NMR Chemical shifts (ppm) for carbon atoms
IR Spectroscopy Absorption bands for carboxylic acid and aromatic rings
MS Molecular weight and fragmentation pattern
HPLC/GC Retention time and purity assessment

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The benzofuran ring structure allows it to interact with various biological macromolecules, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid C₁₀H₁₀O₃ 178.19 6-Me, 3-COOH Conformational rigidity -
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid C₁₁H₁₂O₃ 192.21 3,3-diMe, 6-COOH Steric hindrance
6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid C₁₀H₁₀O₂S 202.25 S instead of O, 2-COOH Enhanced lipophilicity
Methyl 6-methyl-2,4-dihydroxybenzoate C₉H₁₀O₄ 182.17 2,4-diOH, 6-Me, COOMe Aromatic substitution pattern
4-Chloro-6-(dichloroacetyl)-2-methyl-1-benzofuran-3-carboxylate C₁₂H₉Cl₃O₅ 331.56 4-Cl, 6-(Cl₂Ac), 2-Me Halogenated electrophile
Compound 8 (cytotoxic derivative) C₁₉H₂₂O₄ 314.38 Ether, hydroxyl, Me groups Cytotoxic activity

Research Findings and Implications

  • Halogenation : Chlorine or bromine substituents enhance molecular weight and electrophilicity, favoring interactions with nucleophilic biological targets .
  • Heteroatom Substitution : Sulfur in benzothiophene analogs increases lipophilicity, while boron in benzoxaboroles enables unique enzyme inhibition mechanisms .

Biological Activity

6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10O3
  • Molecular Weight : 178.18 g/mol

This compound belongs to the benzofuran family, which is known for various biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, this compound has been investigated for its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related benzofuran compounds often range from 2.50 to 20 µg/mL against common pathogens such as E. coli and S. aureus .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundMIC (µg/mL)Target Organisms
This compoundTBDE. coli, S. aureus
Benzofuran derivative 114Staphylococcus aureus
Benzofuran derivative 28Mycobacterium tuberculosis

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies indicate that benzofuran derivatives can stabilize human red blood cell (HRBC) membranes and exhibit significant anti-inflammatory effects. For example, certain derivatives showed HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that the compound may inhibit pro-inflammatory mediators.

Anticancer Properties

Research into the anticancer activities of benzofuran derivatives has revealed promising results. Some studies have shown that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For instance, a related compound demonstrated effective growth inhibition against various cancer cell lines with GI50 values in the low micromolar range .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : It could act as a modulator at various receptors involved in pain and inflammation.
  • Radical Scavenging : The antioxidant properties may contribute to its protective effects against oxidative stress .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized several benzofuran-based compounds and evaluated their antimicrobial efficacy . Among them, a derivative exhibited an MIC value comparable to established antibiotics like ciprofloxacin against E. coli, indicating a potential for development into new antimicrobial agents.

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of benzofuran derivatives on HRBC membranes . The results showed that compounds with specific substitutions exhibited significant protective effects against hemolysis induced by heat and hypotonic solutions.

Q & A

Q. What are the recommended synthetic routes for 6-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis of benzofuran derivatives often employs cascade reactions, such as [3,3]-sigmatropic rearrangements, to construct the fused heterocyclic core. For example, NaH in THF at 0°C is used to activate intermediates for coupling, achieving yields of ~70% for structurally related benzofuran carboxylic acids . Key variables include:

  • Catalyst choice : NaH promotes deprotonation and nucleophilic substitution.
  • Temperature : Lower temperatures (e.g., 0°C) minimize side reactions like over-alkylation.
  • Solvent : Dry THF ensures compatibility with reactive intermediates.
    Yield optimization requires monitoring by TLC and quenching reactions at partial conversion to avoid decomposition.

Q. How should researchers characterize the purity and structure of this compound?

Answer: Routine characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve diastereotopic protons and confirm the carboxylic acid moiety (δ ~170 ppm for carbonyl carbon) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C10_{10}H10_{10}O3_3: 178.06 g/mol) .
  • Melting point : Consistency with literature (e.g., 192–196°C for related benzofuran acids ) indicates purity.
    Contradictions in spectral data may arise from residual solvents or stereoisomers, necessitating recrystallization or chiral HPLC.

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in the reactivity of this compound under acidic vs. basic conditions?

Answer: The carboxylic acid group dictates pH-dependent behavior:

  • Acidic conditions : Protonation of the carboxylate reduces solubility, favoring precipitation but limiting reactivity in aqueous media.
  • Basic conditions : Deprotonation enhances nucleophilicity, enabling esterification or amide coupling (e.g., with EDCI/HOBt) .
    Contradictory reports on stability may arise from trace metal impurities (e.g., Fe3+^{3+}) accelerating decarboxylation. Chelating agents like EDTA are recommended for long-term storage .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological activity?

Answer:

  • Docking studies : The dihydrobenzofuran scaffold interacts with hydrophobic pockets in enzymes (e.g., cyclooxygenase-2). Methyl substitution at C6 may sterically hinder binding unless paired with flexible linkers .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration occurs preferentially at C5 due to electron-donating methyl groups) .
    Experimental validation via SAR studies is critical, as seen in related compounds like lithospermic acid derivatives, where hydroxylation patterns drastically alter antioxidant activity .

Q. What strategies resolve conflicting data on the compound’s solubility in polar aprotic solvents?

Answer: Discrepancies often stem from polymorphic forms or hydration states. Mitigation strategies include:

  • Solvent screening : DMSO solubilizes the free acid, while DMF may require heating (40–50°C) .
  • Salt formation : Converting the acid to a sodium or ammonium salt improves aqueous solubility (e.g., >50 mg/mL in PBS) .
  • Co-solvents : Ethanol/water mixtures (1:1 v/v) balance solubility and stability .

Methodological Challenges

Q. How to address low yields in large-scale synthesis of this compound?

Answer: Scale-up challenges include:

  • Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat dissipation during NaH-mediated steps .
  • Purification : Flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product, though recrystallization from ethanol/water is preferred for >100 g batches .
    Yield drops >20% at scale often trace to incomplete mixing; mechanical stirrers >500 rpm are critical.

Q. What analytical techniques differentiate stereoisomers in dihydrobenzofuran derivatives?

Answer:

  • Chiral chromatography : Use Chiralpak IA-3 columns with n-hexane/ethanol (95:5) to resolve enantiomers (retention times ~12–15 min) .
  • VCD spectroscopy : Vibrational circular dichroism confirms absolute configuration, correlating with computed spectra at the B3LYP/6-31G* level .
    Contradictory NOE data may arise from conformational flexibility; low-temperature NMR (−40°C) "freezes" rotamers for clearer analysis .

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